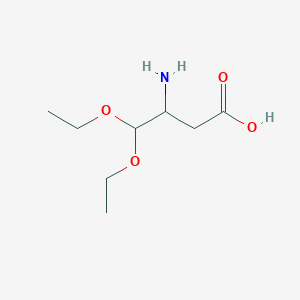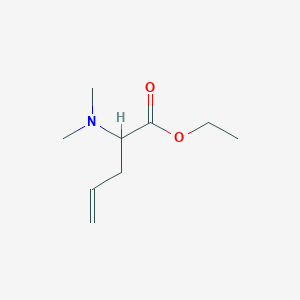![molecular formula C18H27NO3 B13548932 Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol .
Méthodes De Préparation
The synthesis of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This compound serves as a linker that connects the target protein-binding moiety to the E3 ligase-binding moiety, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The linker region of the compound plays a crucial role in maintaining the appropriate 3D orientation of the PROTAC molecule, ensuring effective interaction between the target protein and the E3 ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound is used as a building block in the synthesis of various organic compounds and has applications in drug discovery.
Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
These compounds share structural similarities but differ in their specific applications and functional groups, highlighting the versatility and uniqueness of this compound in targeted protein degradation research.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-12-10-15(11-13-19)5-4-14-6-8-16(20)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3 |
Clé InChI |
QPGWYHPXABLWMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)
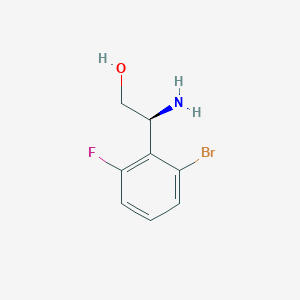
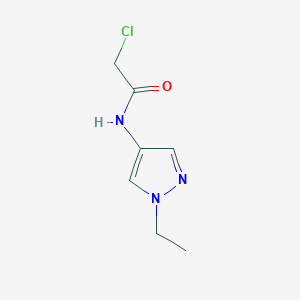


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
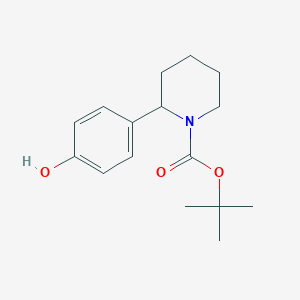
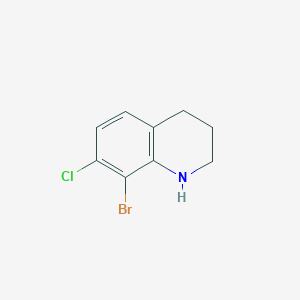
![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)

